molecular formula C10H8Cl2O2 B12000958 3-(2,6-Dichlorophenyl)-2-methylacrylic acid

3-(2,6-Dichlorophenyl)-2-methylacrylic acid

Cat. No.: B12000958
M. Wt: 231.07 g/mol
InChI Key: XRMKFXAALTTWIR-AATRIKPKSA-N
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Description

    HDMPA: is a chemical compound with the following structure: .

  • It belongs to the class of acrylate derivatives and contains a dichlorophenyl group.
  • The compound is notable for its applications in organic synthesis and catalysis.
  • Preparation Methods

      HDMPA: can be synthesized through various methods, including Suzuki–Miyaura coupling reactions.

    • In the Suzuki–Miyaura coupling, an arylboronic acid reacts with an aryl halide (usually bromide or chloride) in the presence of a palladium catalyst and a base. The boron reagent plays a crucial role in this process .
    • Industrial production methods may involve large-scale synthesis using boron-based reagents.
  • Chemical Reactions Analysis

      HDMPA: can undergo various reactions, including:

    • Common reagents include boron-based compounds, palladium catalysts, and halides.
    • Major products depend on the specific reaction conditions and substituents.
  • Scientific Research Applications

      HDMPA: finds applications in:

  • Mechanism of Action

    • The exact mechanism by which HDMPA exerts its effects depends on its specific application.
    • In catalysis, it acts as a transmetalation partner in Suzuki–Miyaura reactions, facilitating carbon–carbon bond formation.
  • Comparison with Similar Compounds

      HDMPA: stands out due to its dichlorophenyl group and boron functionality.

    • Similar compounds include other acrylates, boron-containing molecules, and aryl halides.

    Properties

    Molecular Formula

    C10H8Cl2O2

    Molecular Weight

    231.07 g/mol

    IUPAC Name

    (E)-3-(2,6-dichlorophenyl)-2-methylprop-2-enoic acid

    InChI

    InChI=1S/C10H8Cl2O2/c1-6(10(13)14)5-7-8(11)3-2-4-9(7)12/h2-5H,1H3,(H,13,14)/b6-5+

    InChI Key

    XRMKFXAALTTWIR-AATRIKPKSA-N

    Isomeric SMILES

    C/C(=C\C1=C(C=CC=C1Cl)Cl)/C(=O)O

    Canonical SMILES

    CC(=CC1=C(C=CC=C1Cl)Cl)C(=O)O

    Origin of Product

    United States

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